6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
CAS No.: 147269-07-6
Cat. No.: VC21147926
Molecular Formula: C13H11NO4
Molecular Weight: 245.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147269-07-6 |
|---|---|
| Molecular Formula | C13H11NO4 |
| Molecular Weight | 245.23 g/mol |
| IUPAC Name | 6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H11NO4/c1-18-9-4-2-8(3-5-9)11-7-6-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17) |
| Standard InChI Key | FQXDUENLSLFAOZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O |
Introduction
Physical and Chemical Properties
6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid possesses well-defined physical and chemical properties that are essential for understanding its behavior in various chemical and biological systems. The compound is characterized by specific molecular parameters that enable its identification and facilitate its study in research settings.
Basic Molecular Characteristics
The basic molecular characteristics of the compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 147269-07-6 |
| Molecular Formula | C13H11NO4 |
| Molecular Weight | 245.23 g/mol |
| IUPAC Name | 6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
| Solubility | 36.8 μg/mL |
| PubChem Compound ID | 2768366 |
These fundamental properties provide the basis for identifying and working with the compound in laboratory settings. The molecular formula C13H11NO4 indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific ratios, while the molecular weight of 245.23 g/mol falls within the range typically considered favorable for drug-like compounds.
Structural Identifiers
For computational and database purposes, the compound can be represented using various structural identifiers:
| Identifier Type | String |
|---|---|
| Standard InChI | InChI=1S/C13H11NO4/c1-18-9-4-2-8(3-5-9)11-7-6-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17) |
| Standard InChIKey | FQXDUENLSLFAOZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O |
These structural identifiers provide unambiguous representations of the compound's chemical structure, facilitating its identification across different chemical databases and computational platforms. The InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System) notations are particularly valuable for computational chemistry and cheminformatics studies.
Chemical Reactivity
The chemical reactivity of 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is largely influenced by its functional groups and their electronic effects on the molecular framework.
Influence of Functional Groups
The compound's reactivity profile is significantly shaped by the interplay between its electron-withdrawing and electron-donating groups. The carboxylic acid group at position 3 serves as an electron-withdrawing moiety, while the methoxy group on the phenyl ring acts as an electron-donating substituent. This electronic distribution creates regions of varying electron density throughout the molecule, influencing its electrophilic and nucleophilic character.
The 2-oxo group (lactam functionality) in the dihydropyridine ring contributes to the compound's hydrogen-bonding capabilities, potentially enhancing its interaction with biological targets or participation in certain chemical transformations. This functionality may also affect the acidity of the N-H proton in the dihydropyridine ring, making it more susceptible to deprotonation under basic conditions.
Comparison with Similar Compounds
To better understand the unique properties and potential applications of 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, it is valuable to compare it with structurally related compounds.
Structural Comparisons
The following table compares 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid with related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | C13H11NO4 | 245.23 | 4-Methoxyphenyl at position 6, carboxylic acid at position 3 |
| 1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | C13H10N2O2 | 226.23 | 4-Methoxyphenyl at position 1, carbonitrile at position 3 |
| 1-(3-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | C15H15NO4 | 273.28 | 3-Methoxyphenyl at position 1, methyl groups at positions 4 and 6 |
Functional Comparisons
Compared to 1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, which features a carbonitrile group, the carboxylic acid functionality in 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid provides different chemical reactivity and biological interaction potential. While the carbonitrile group can potentially be reduced to an amine group, the carboxylic acid offers opportunities for esterification, amidation, and salt formation.
The positioning of the methoxyphenyl group at position 6 in 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, compared to position 1 in related compounds, likely results in different spatial arrangements and intermolecular interactions. This positional difference could influence binding affinities to biological targets and participation in chemical reactions.
Research Methodologies
Investigating the properties and applications of 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid requires sophisticated research methodologies spanning multiple scientific disciplines.
Analytical Techniques
Several analytical techniques are essential for characterizing and studying this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy - For structural elucidation and verification of synthesis outcomes
-
Mass Spectrometry - For accurate mass determination and fragmentation pattern analysis
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Infrared Spectroscopy (IR) - For identification of functional groups, particularly the carboxylic acid and carbonyl functionalities
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X-ray Crystallography - For determination of the three-dimensional structure and molecular packing
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High-Performance Liquid Chromatography (HPLC) - For purity analysis and separation of synthesis products
These techniques provide complementary information about the compound's structure, purity, and physicochemical properties . For instance, in the analysis of similar compounds, 1H NMR spectroscopy has been used to identify characteristic signals corresponding to methoxy protons and other key structural features.
Computational Methods
Computational approaches offer valuable insights into the compound's properties:
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Molecular Modeling - For visualization of the three-dimensional structure and conformational analysis
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Density Functional Theory (DFT) Calculations - For electronic structure analysis and prediction of reactivity
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Molecular Docking Studies - For evaluation of potential interactions with biological targets
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Quantitative Structure-Activity Relationship (QSAR) Analysis - For prediction of biological activities based on structural features
These computational methods complement experimental techniques, providing theoretical foundations for observed properties and guiding experimental design for further investigations.
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